Pyridin-3-yl(pyridin-4-yl)methanone: A Technical Guide to Properties, Synthesis, and Applications
Pyridin-3-yl(pyridin-4-yl)methanone: A Technical Guide to Properties, Synthesis, and Applications
This guide serves as a technical reference for Pyridin-3-yl(pyridin-4-yl)methanone (CAS 56970-93-5), a critical heteroaryl ketone scaffold used in coordination chemistry and pharmaceutical synthesis.[1]
Executive Summary
Pyridin-3-yl(pyridin-4-yl)methanone (also known as 3-pyridyl 4-pyridyl ketone or 3,4'-dipyridyl ketone) is an unsymmetrical diaryl ketone featuring two distinct nitrogen environments.[1][2][3] Unlike its symmetrical isomers (e.g., di-2-pyridyl ketone), the 3,4'-isomer offers unique steric and electronic properties, making it a "privileged scaffold" in two domains:
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Metallosupramolecular Chemistry: It acts as an angular ditopic ligand capable of bridging metal centers (particularly Ag(I)) to form helical polymers and 2D networks.
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Medicinal Chemistry: It serves as a precursor for kinase inhibitors (e.g., CDK8/19) and is a known oxidative degradation product of nicotine alkaloids.
Chemical Identity & Physicochemical Profile[5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | Pyridin-3-yl(pyridin-4-yl)methanone |
| Common Names | 3-pyridyl 4-pyridyl ketone; 3,4'-Dipyridyl ketone |
| CAS Registry Number | 56970-93-5 |
| Molecular Formula | C₁₁H₈N₂O |
| Molecular Weight | 184.19 g/mol |
| SMILES | O=C(c1cnccc1)c2ccncc2 |
| Physical State | Solid (Crystalline) |
| Solubility | Soluble in DCM, MeOH, EtOH, DMSO; Sparingly soluble in water. |
| pKa (Calculated) | ~3.2 (Pyridine N), ~2.8 (Second Pyridine N) |
Structural Analysis
The molecule possesses two non-equivalent pyridine rings connected by a carbonyl bridge. The 3-pyridyl nitrogen is in a meta position relative to the carbonyl, while the 4-pyridyl nitrogen is para. This asymmetry creates a dipole moment and distinct coordination vectors, preventing the formation of simple chelates (unlike 2,2'-dipyridyl ketone) and favoring bridging modes.
Synthetic Routes & Optimization
The synthesis of unsymmetrical dipyridyl ketones requires regioselective control to avoid homocoupling byproducts. The most robust method involves the nucleophilic attack of a 3-pyridyl metallospecies on a 4-substituted pyridine electrophile.
Method A: Lithiation-Nucleophilic Addition (Recommended)
This protocol offers the highest regioselectivity and yield (~63%).
Mechanism: Halogen-lithium exchange generates a nucleophilic 3-pyridyl species, which attacks the electron-deficient nitrile carbon of 4-cyanopyridine. The resulting imine salt is hydrolyzed to the ketone.
Protocol:
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Reagents: 3-Bromopyridine (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), 4-Cyanopyridine (1.0 eq), dry Diethyl Ether or THF.
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Lithiation: Cool a solution of 3-bromopyridine in dry ether to -78°C under Argon. Add n-BuLi dropwise over 20 mins. Stir for 30 mins to generate 3-pyridyllithium.
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Addition: Dissolve 4-cyanopyridine in dry ether and add it slowly to the lithiated species at -78°C. The solution will likely change color (deep red/orange) due to the formation of the imine anion.
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Warming: Allow the mixture to warm to 0°C over 2 hours.
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Hydrolysis: Quench with 2M HCl (aq) and stir vigorously for 1 hour to hydrolyze the intermediate ketimine.
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Workup: Neutralize the aqueous layer with NaOH or Na₂CO₃ to pH ~9. Extract with DCM (3x). Dry over MgSO₄ and concentrate.
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Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (EtOAc/Hexane gradient).
Method B: Oxidative Coupling (Alternative)
Oxidation of the corresponding alcohol (pyridin-3-yl(pyridin-4-yl)methanol) using MnO₂ or Swern conditions. This requires the prior synthesis of the alcohol, typically via Grignard addition to an aldehyde.
Visualization of Synthetic Pathway
Caption: Regioselective synthesis via lithiation of 3-bromopyridine and subsequent attack on 4-cyanopyridine.
Reactivity & Functionalization[11][12]
Coordination Chemistry (Ligand Behavior)
The 3,4'-dipyridyl ketone acts as a non-chelating bridging ligand . The vector angle between the nitrogen lone pairs prevents binding to a single metal ion. Instead, it facilitates the formation of:
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1D Coordination Polymers: With Ag(I) salts (e.g., AgClO₄, AgBF₄).
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Helical Structures: The flexible ketone bridge allows the ligand to twist, supporting the formation of single and double helices in supramolecular assemblies.
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2D Sheets: Observed with specific counterions like trifluoroacetate.
Reduction
The carbonyl group is readily reduced to the alcohol using NaBH₄ in methanol. This alcohol (pyridin-3-yl(pyridin-4-yl)methanol) is also a valuable ligand but possesses hydrogen-bonding capability (donor/acceptor) absent in the ketone.
Quaternization
Reaction with methyl iodide (MeI) typically occurs at the 4-pyridyl nitrogen first, as it is generally more nucleophilic and less sterically hindered than the 3-pyridyl nitrogen in this scaffold, though mixtures can occur without careful stoichiometry control.
Applications in Research
Drug Discovery
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Kinase Inhibition: The scaffold serves as a core for designing inhibitors of CDK8 and CDK19, which are implicated in oncogenesis. The pyridine rings provide hydrogen bond acceptor motifs crucial for the ATP-binding pocket.
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Nicotine Metabolites: Identified as a degradation product of nicotine and related alkaloids, relevant in toxicology and tobacco product analysis.
Materials Science
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Metal-Organic Frameworks (MOFs): Used as a spacer ligand to modulate pore size and topology. The ketone moiety can participate in weak hydrogen bonding (C-H...O), influencing crystal packing.
Coordination Workflow Diagram
Caption: Divergent supramolecular assembly pathways dependent on counterion selection.
Safety & Handling
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Hazards: Irritant to eyes, respiratory system, and skin. Treat as a potential acute toxin if swallowed (similar to other pyridine derivatives).
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Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or moisture absorption.
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Disposal: Dispose of as hazardous organic waste containing nitrogen.
References
- Synthesis via Lithiation: Chemistry of Heterocyclic Compounds: Pyridine and Its Derivatives, Part III. (Confirming the reaction of 3-pyridyllithium with 4-cyanopyridine to yield the ketone).
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Coordination Chemistry (Ag(I) Complexes)
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McMorran, D. A. et al. "Ag(I) containing supramolecular architectures with flexible asymmetric ligands." University of Otago Thesis/Research.
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- Physical Properties & CAS: ChemBridge / ChemExpress Catalog D
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Pharmaceutical Relevance
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Frontiers in Chemistry, 2021.[4] "Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products" (Identification as degradation product).
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